molecular formula C8H13NO B2918664 4-Ethynyl-1-methylpiperidin-4-ol CAS No. 20734-46-7

4-Ethynyl-1-methylpiperidin-4-ol

Cat. No.: B2918664
CAS No.: 20734-46-7
M. Wt: 139.198
InChI Key: DACKYLWJNMGQNC-UHFFFAOYSA-N
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Description

“4-Ethynyl-1-methylpiperidin-4-ol” is a chemical compound with the empirical formula C8H13NO . It has a molecular weight of 139.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CN1CCC(O)(CC1)C#C . The InChI key for this compound is DACKYLWJNMGQNC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not available in the current resources .

Scientific Research Applications

Conformational Behavior in Solutions

4-Ethynyl-1-methylpiperidin-4-ol and its derivatives exhibit interesting conformational behaviors in various solutions. For instance, studies have investigated the transition from expanded coil to compact globule states in certain aqueous and aqueous-salt solutions. This conformational transition is crucial for understanding the physical and chemical properties of these compounds in different environments (Kudaibergenov et al., 1993).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound analogues have been a subject of research. These studies focus on creating isomeric piperidin-4-ols and analyzing their structure using techniques like NMR spectroscopy. This research is fundamental for developing new compounds with potential applications in various fields (Weis, Kungl, & Seebacher, 2003).

Interaction with Acetylcholine Receptors

Research has also explored the relationships between the chemical structure of this compound derivatives and their affinity for postganglionic acetylcholine receptors. These studies are vital for understanding how modifications in the chemical structure can impact biological activity and receptor interaction (Abramson et al., 1974).

Donor−Acceptor Interactions in Organometallic Compounds

The compound and its derivatives have been used to study donor−acceptor interactions in organometallic compounds. This research provides insights into how the structural components of these molecules affect their electronic properties and interactions (McAdam et al., 2003).

Biological Properties and Potential Applications

There has been significant research into the novel biological properties of derivatives of this compound. These studies have investigated their potential as analgesics, anti-bacterial, anti-spasmodic, and anti-allergic agents. Such research is pivotal in identifying new therapeutic agents and understanding their mechanisms of action (Yu et al., 2009).

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “4-Ethynyl-1-methylpiperidin-4-ol” has a hazard classification of Acute Tox. 4 Oral . The signal word for this compound is “Warning” and it falls under the storage class code 12 - Non Combustible Liquids .

Properties

IUPAC Name

4-ethynyl-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-8(10)4-6-9(2)7-5-8/h1,10H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKYLWJNMGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-46-7
Record name 20734-46-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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